4-Amino-3-phenylisoxazole-5-carboxylic acid

Description

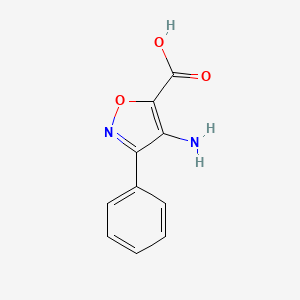

4-Amino-3-phenylisoxazole-5-carboxylic acid is a multifaceted molecule characterized by a five-membered isoxazole (B147169) ring substituted with three key functional groups: an amino group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position. This unique arrangement of substituents on the isoxazole core imparts a distinct electronic and steric profile, making it a valuable subject for synthetic and medicinal chemistry research.

| Property | Data |

| Molecular Formula | C₁₀H₈N₂O₃ |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NO2)C(=O)O)N |

| InChI Key | YWBIXFCSYMJTNA-UHFFFAOYSA-N |

Interactive Data Table: Click on the properties to view more details.

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nanobioletters.comnih.govresearchgate.net The significance of this compound within this field stems from the strategic placement of its functional groups, which are known to interact with biological targets.

Amino Group: The primary amino group at the C4 position can act as a hydrogen bond donor and a nucleophilic center, crucial for interactions with enzymes and receptors.

Phenyl Group: The phenyl ring at the C3 position provides a lipophilic domain and can engage in π-stacking interactions, which are vital for molecular recognition.

Carboxylic Acid Group: The carboxylic acid at the C5 position is a key acidic moiety, capable of forming strong hydrogen bonds and salt bridges, often contributing to the pharmacokinetic profile of a molecule.

The combination of these groups on a rigid isoxazole framework creates a well-defined three-dimensional structure that can be tailored for specific biological targets. Research on analogous compounds suggests that this substitution pattern can lead to a range of biological activities.

The exploration of isoxazole derivatives has followed several key research trajectories, driven by the quest for new therapeutic agents and novel synthetic methodologies.

Synthesis of the Isoxazole Ring: Foundational research has established several robust methods for the synthesis of the isoxazole ring. The most common approaches involve the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. Another classical method is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. acs.orgmdpi.com These methods allow for the introduction of a wide variety of substituents at different positions of the isoxazole ring.

Functionalization of the Isoxazole Ring: Once the isoxazole core is formed, subsequent functionalization is often necessary to achieve the desired properties. Research has focused on developing regioselective methods for the introduction of substituents at the C3, C4, and C5 positions. This includes electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions. nih.gov

Medicinal Chemistry Applications: A significant research trajectory has been the exploration of isoxazole derivatives as therapeutic agents. The isoxazole scaffold is present in a wide range of drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties. nanobioletters.comresearchgate.net This has spurred extensive research into the synthesis and biological evaluation of novel isoxazole-containing compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-phenyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-7-8(6-4-2-1-3-5-6)12-15-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKDXUIMCFAMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 3 Phenylisoxazole 5 Carboxylic Acid

Established Synthetic Routes and Reaction Mechanisms

Established routes for the synthesis of the 4-amino-3-phenylisoxazole-5-carboxylic acid core often rely on multicomponent reactions and 1,3-dipolar cycloadditions, which offer convergent and efficient pathways to the target molecule.

Multicomponent One-Pot Cyclocondensation Strategies

Multicomponent reactions (MCRs) are highly valued in organic synthesis as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing reaction time, cost, and waste. For the synthesis of 4-aminoisoxazoles, a one-pot cyclocondensation approach is a viable and attractive strategy.

A representative multicomponent strategy for a related 5-aminoisoxazole structure involves the reaction of malononitrile, hydroxylamine (B1172632) hydrochloride, and various aryl or heteroaryl aldehydes. nih.gov This approach has been shown to be effective in a green deep eutectic solvent system of K2CO3/glycerol, affording novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. nih.gov While this specific example leads to a different regioisomer (5-amino instead of 4-amino), the underlying principle of combining a dicarbonyl equivalent, a source of the N-O fragment, and a carbonyl compound in a one-pot fashion is a key strategy.

For the target molecule, this compound, a hypothetical three-component reaction could involve a β-ketoester, a source of the amino group, and a precursor for the 3-phenylisoxazole (B85705) core. A plausible reaction mechanism would likely proceed through the initial formation of an enamine or a related reactive intermediate, followed by cyclization and subsequent aromatization to yield the isoxazole (B147169) ring. The choice of reactants and catalysts is crucial for controlling the regioselectivity to favor the formation of the 4-amino isomer.

Table 1: Representative Multicomponent Synthesis of 5-Amino-isoxazole-4-carbonitriles nih.gov

| Entry | Aldehyde | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 20 | 94 |

| 2 | 4-Chlorobenzaldehyde | 30 | 92 |

| 3 | 4-Methylbenzaldehyde | 25 | 90 |

| 4 | 2-Thiophenecarboxaldehyde | 45 | 85 |

Note: This data is for the synthesis of 5-amino-isoxazole-4-carbonitriles, a regioisomer of the target compound, and is presented to illustrate the feasibility of multicomponent strategies for aminoisoxazole synthesis.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and widely used methods for the synthesis of the isoxazole ring. researchgate.net This reaction is a [3+2] cycloaddition that forms the five-membered heterocyclic ring in a single, concerted step.

In the context of synthesizing this compound, the key disconnection involves the reaction of benzonitrile (B105546) oxide (the 1,3-dipole) with an alkyne bearing an amino group and a carboxylic acid (or its ester equivalent) at the acetylenic carbons. Benzonitrile oxide is typically generated in situ from benzaldoxime (B1666162) via oxidation or from benzohydroximoyl halides via dehydrohalogenation to avoid its dimerization.

The reaction of the in situ generated benzonitrile oxide with a suitably substituted alkyne, such as an ynamine or an enamine derived from an alkyne, would lead to the desired isoxazole core. The reaction with an enamine, for instance, has been shown to proceed regioselectively to furnish a single regioisomer of the resulting isoxazoline (B3343090), which can then be oxidized to the corresponding isoxazole. beilstein-journals.org

The regioselectivity of the nitrile oxide-alkyne cycloaddition is a critical aspect, as it determines the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors, including the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the dipole (nitrile oxide), and vice versa.

For the synthesis of this compound, the desired regiochemistry requires the carbon atom of the nitrile oxide to bond to the carbon of the alkyne bearing the carboxylic acid group, and the oxygen atom of the nitrile oxide to bond to the carbon bearing the amino group. The electronic nature of the amino and carboxylic acid groups on the alkyne will significantly influence the orbital coefficients and thus the regiochemical outcome. In many cases, the reaction of enamines with nitrile oxides is classified as an inverse electron-demand 1,3-dipolar cycloaddition. beilstein-journals.org

Stereoselectivity is generally not a concern in the synthesis of the aromatic isoxazole ring itself. However, if the cycloaddition leads to a non-aromatic isoxazoline intermediate, the stereochemistry of the newly formed stereocenters needs to be considered. Subsequent aromatization would then eliminate these stereocenters.

Innovative Catalytic Approaches

To improve the efficiency, selectivity, and sustainability of isoxazole synthesis, innovative catalytic approaches have been developed. Lewis acid catalysis, in particular, has emerged as a powerful tool.

Lewis Acid-Catalyzed Synthetic Protocols

Lewis acids can play a crucial role in promoting the 1,3-dipolar cycloaddition reaction by activating either the 1,3-dipole or the dipolarophile. In the synthesis of isoxazoles, Lewis acids can coordinate to the nitrile oxide or the alkyne, thereby lowering the energy of the transition state and accelerating the reaction.

A recent study demonstrated the use of aluminum trichloride (B1173362) (AlCl3) as a Lewis acid to promote the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and alkynes, with sodium nitrite (B80452) serving as the nitrogen-oxygen source. nih.gov The proposed mechanism involves the formation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. nih.gov This method circumvents the need for more toxic transition metals.

While a direct application of this specific protocol to the synthesis of this compound has not been reported, the principle of Lewis acid catalysis is highly relevant. A Lewis acid could potentially be employed to catalyze the cycloaddition of benzonitrile oxide with an appropriately substituted alkyne, potentially enhancing the reaction rate and influencing the regioselectivity.

Table 2: Optimization of Lewis Acid-Catalyzed Isoxazole Synthesis nih.gov

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl3 | DMAc | 90 | 89 |

| 2 | FeCl3 | DMAc | 90 | 45 |

| 3 | ZnCl2 | DMAc | 90 | 32 |

| 4 | Cu(OTf)2 | DMAc | 90 | 68 |

| 5 | AlCl3 | DMSO | 90 | 75 |

| 6 | AlCl3 | DMF | 90 | 62 |

Note: This data is for the synthesis of isoxazoles from 2-methylquinoline and phenylacetylene (B144264) and is presented to illustrate the effect of different Lewis acids and solvents on the reaction yield.

Metal-Free Synthetic Transformations

The move towards green and sustainable chemistry has spurred the development of synthetic routes that avoid the use of transition metals, which can be costly and toxic. For the isoxazole core, metal-free 1,3-dipolar cycloaddition reactions are a cornerstone. One such approach involves the condensation of primary activated nitro compounds with alkynes in the presence of a suitable N-base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a solvent like chloroform (B151607) nih.gov. This method provides a direct route to the isoxazole ring system without requiring metal catalysts.

Another emerging metal-free strategy for constructing amino-heterocycles involves the cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds. rsc.org This approach has been successfully applied to the synthesis of 5-amino-1,2,3-triazoles and demonstrates a powerful metal-free principle for forming a five-membered ring with an amino substituent, which is conceptually relevant for the synthesis of 4-amino-isoxazole derivatives rsc.org.

Accelerated Synthesis Techniques

To reduce reaction times and improve energy efficiency, several accelerated synthesis techniques have been applied to the formation of isoxazole and other heterocyclic systems.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction time and improvements in product yield. abap.co.in The synthesis of isoxazole derivatives under microwave irradiation benefits from uniform heating, increased reaction rates, and cleaner reaction conditions compared to conventional heating methods. abap.co.innih.gov For instance, the cyclization of chalcones with hydroxylamine hydrochloride to form isoxazoles shows significant improvement under microwave conditions. abap.co.in

However, the thermal effects of microwave irradiation can sometimes be detrimental. In the synthesis of the related 5-amino-3-methyl-isoxazole-4-carboxylic acid, decreased stability was observed during microwave irradiation due to heat generation, suggesting that this technique must be applied judiciously based on the substrate's thermal lability. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Derivatives

| Compound | Method | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 4a (R=H) | Conventional | 60 | 64 | abap.co.in |

| Microwave | 10 | 74 | ||

| 4b (R=2-Cl) | Conventional | 120 | 56 | abap.co.in |

| Microwave | 12 | 68 | ||

| 4c (R=4-Cl) | Conventional | 90 | 63 | abap.co.in |

| Microwave | 13 | 87 |

Ultrasonication, the use of sound energy to agitate particles in a reaction, provides another green and efficient synthetic alternative. This technique has been successfully used for the one-pot synthesis of 3,5-disubstituted isoxazoles in water, using sodium dichloroisocyanurate (SDIC) as an inexpensive and environmentally friendly oxidant. mdpi.com The reaction proceeds via a 1,3-dipolar cycloaddition under ultrasonic cavitation, with desired products obtained in high to excellent yields in short reaction times. mdpi.com

Ultrasonication has also proven valuable where thermal methods like MAOS are not suitable. For example, in the solid-phase synthesis involving 5-amino-3-methyl-isoxazole-4-carboxylic acid, ultrasonic agitation was employed for the coupling step as a successful alternative to microwave heating, which caused degradation of the starting material. nih.gov

Table 2: Yields of Azo-isoxazolines Synthesized via Ultrasonication

| Compound | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 4a | 15 | 90 | mdpi.com |

| 4b | 20 | 75 | mdpi.com |

| 4c | 20 | 80 | mdpi.com |

Functional Group Interconversions Towards this compound

The final steps in the synthesis of the target molecule often involve specific functional group interconversions to install the C5-carboxylic acid.

The conversion of a stable precursor, such as a carboxamide or an ester, into the final carboxylic acid is a common and critical step. A mild and efficient method for the hydrolysis of an isoxazole carboxamide has been reported. researchgate.net This process involves N-tosylation of the amide followed by simple treatment with water, which furnishes the corresponding carboxylic acid in high yield without the need for harsh acidic or basic conditions. researchgate.net More conventional methods include the hydrolysis of an ester precursor, such as a methyl or ethyl ester, which can be achieved by reaction with a base like sodium hydroxide. beilstein-journals.orgresearchgate.net

A direct method for introducing a carboxyl group onto the isoxazole ring is through lithiation followed by carboxylation. This strategy involves the deprotonation of the C5-position of a 3-phenyl-4-amino-isoxazole precursor using a strong organolithium base, such as n-butyllithium (n-BuLi). nih.gov The resulting 5-lithioisoxazole intermediate is a potent nucleophile that can be "trapped" by an electrophile. Quenching the reaction with carbon dioxide (typically from dry ice) followed by an acidic workup yields the desired this compound. This approach offers a direct route to the target compound from a suitably substituted isoxazole precursor. nih.govresearchgate.net

Isomerization-Based Synthetic Pathways for Isoxazole Carboxylic Acids

A notable advancement in the synthesis of isoxazole carboxylic acid derivatives is the domino isoxazole-isoxazole isomerization, a process catalyzed by iron(II) salts. This methodology provides an efficient route to isoxazole-4-carboxylic esters and amides from readily available 4-acyl-5-methoxy- or 5-aminoisoxazoles. researchgate.netacs.orgrsc.org

The reaction typically proceeds by heating the starting isoxazole in dioxane at approximately 105 °C in the presence of a catalyst such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O). acs.org The core of this transformation lies in the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.netrsc.org This highly strained azirine intermediate is key to the rearrangement.

Under milder conditions, for instance in acetonitrile (B52724) at 50 °C, this transient azirine can be isolated. researchgate.net However, at the higher temperatures required for the isomerization, the azirine undergoes a quantitative rearrangement. researchgate.netrsc.org The presence of the Fe(II) catalyst is crucial for directing the isomerization towards the formation of the isoxazole-4-carboxylate. In the absence of the catalyst, thermal conditions can lead to the formation of oxazole (B20620) derivatives. researchgate.netrsc.org

The proposed mechanism, supported by DFT calculations, involves the coordination of the Fe(II) catalyst to the starting isoxazole, which facilitates the cleavage of the N-O bond and subsequent ring contraction to the azirine intermediate. This is followed by a catalyzed ring expansion to furnish the thermodynamically more stable isoxazole-4-carboxylic acid derivative. researchgate.net

The versatility of this method is demonstrated by its applicability to a range of substituted 4-acyl-5-alkoxy/aminoisoxazoles, providing good yields of the corresponding isoxazole-4-carboxylic esters and amides. acs.org

| Parameter | Condition | Significance |

|---|---|---|

| Catalyst | FeCl₂·4H₂O (typically 20 mol%) | Essential for directing the isomerization to the desired isoxazole product. |

| Solvent | Dioxane | Provides the necessary temperature for the rearrangement. |

| Temperature | 105 °C | Drives the formation and subsequent isomerization of the azirine intermediate. |

| Intermediate | 2-acyl-2-(methoxycarbonyl)-2H-azirine | Key transient species that undergoes catalyzed rearrangement. |

Large-Scale Preparative Methods and Process Optimization

A primary consideration in scaling up is the management of reaction exotherms. Many synthetic steps, if not properly controlled, can generate significant heat, posing a safety risk on a large scale. chemtek.co.in A move from "one-pot" reactions, often favored in medicinal chemistry, to a more controlled, sequential addition of reagents is often necessary. chemtek.co.in

Flow Chemistry as a Key Enabling Technology:

Continuous flow chemistry has emerged as a powerful tool for process intensification and safer scale-up of chemical reactions. researchgate.netalmacgroup.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better temperature control and mixing compared to traditional batch reactors. almacgroup.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

A multi-step flow process for the synthesis of trisubstituted isoxazoles, including those with a carboxylic acid substituent, has been developed, demonstrating the feasibility of this approach for the synthesis of complex heterocyclic molecules. researchgate.net Such a process can involve sequential steps of oximation, chlorination, and cycloaddition in a continuous mode. researchgate.net The final hydrolysis of an ester to the carboxylic acid might still be performed in batch, although integration into the flow system is a potential area for further development. researchgate.net

Process Optimization Parameters:

The optimization of a large-scale synthesis involves a systematic investigation of various reaction parameters to maximize yield, purity, and throughput while minimizing costs and waste. Key parameters for optimization in the synthesis of a molecule like this compound would include:

Catalyst Loading: In moving from laboratory to industrial scale, a key goal is to transition from stoichiometric reagents to catalytic amounts where possible. chemtek.co.in For reactions like the Fe(II)-catalyzed isomerization, optimizing the catalyst loading is crucial to balance reaction efficiency with cost and potential product contamination with metal residues.

Temperature and Pressure: These parameters have a significant impact on reaction rates and selectivity. High-pressure conditions can sometimes offer advantages in terms of reaction rates and yields, potentially allowing for lower temperatures and reducing side reactions.

Solvent Selection: The choice of solvent is critical for solubility, reaction kinetics, and downstream processing (e.g., product isolation and purification). On a large scale, factors such as solvent cost, toxicity, and ease of recovery become paramount.

Reactant Concentration and Stoichiometry: Optimizing the concentration of reactants and their molar ratios is essential for maximizing conversion and minimizing the formation of byproducts.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale production. Developing a robust crystallization process is often key to achieving high purity and consistent particle size distribution, which can be critical for pharmaceutical applications. drugdiscoverytrends.com

| Parameter | Range Explored | Optimization Goal | Potential Challenges |

|---|---|---|---|

| Temperature | 50 - 150 °C | Maximize reaction rate, minimize byproduct formation. | Exotherm control, potential for degradation at higher temperatures. |

| Pressure | 1 - 10 atm | Improve reaction rates for gas-liquid reactions, enhance solubility. | Specialized high-pressure equipment required. |

| Catalyst Loading | 0.1 - 20 mol% | Minimize cost, reduce metal contamination in the final product. | Lower catalyst loading may lead to slower reaction times. |

| Flow Rate (in flow synthesis) | 0.1 - 10 mL/min | Control residence time to maximize conversion and selectivity. | Potential for blockages, requires precise pump control. |

Chemical Reactivity and Derivatization of 4 Amino 3 Phenylisoxazole 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isoxazole (B147169) ring is a key site for modification, readily undergoing reactions typical of aromatic carboxylic acids. These transformations allow for the introduction of various functional groups, leading to the generation of esters and amides with potential applications in medicinal chemistry and materials science.

Esterification Reactions and Ester Derivatization

Esterification of 4-amino-3-phenylisoxazole-5-carboxylic acid can be achieved through standard acid-catalyzed methods. The reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, yields the corresponding ester. This Fischer esterification is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. iajpr.com For instance, the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been reported, indicating the feasibility of such transformations on the isoxazole ring. nih.govresearchgate.net

Alternative methods for esterification that proceed under milder conditions involve the activation of the carboxylic acid. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. rsc.org

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Methyl 4-amino-3-phenylisoxazole-5-carboxylate |

| Ethanol | SOCl₂, then Ethanol | Ethyl 4-amino-3-phenylisoxazole-5-carboxylate |

| Isopropanol | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP) | Isopropyl 4-amino-3-phenylisoxazole-5-carboxylate |

Amidation and Peptide Coupling Methodologies

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. A variety of coupling reagents, commonly employed in peptide synthesis, can be utilized for this purpose. bachem.com These reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. peptide.com

The synthesis of amides from isoxazole carboxylic acids has been documented, highlighting the utility of these coupling methodologies. nih.gov For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been successfully synthesized. nih.gov These methods are also applicable to the formation of peptide bonds, where the isoxazole moiety can be incorporated into peptide chains. The use of N-protected 3-(1-aminoalkyl)isoxazole-4-carboxylic acids in the synthesis of pseudopeptides demonstrates the compatibility of the isoxazole core with standard peptide coupling protocols. researchgate.net

Table 2: Common Coupling Reagents for Amidation of this compound

| Coupling Reagent | Additive | Typical Solvent |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or N-Hydroxysuccinimide (NHS) | N,N-Dimethylformamide (DMF) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Diisopropylethylamine (DIPEA) | DMF |

| Thionyl chloride (SOCl₂) | - | Toluene |

Decarboxylation Pathways

While less common than esterification and amidation, decarboxylation of isoxazole carboxylic acids can occur under specific conditions. The stability of the isoxazole ring generally makes decarboxylation challenging. However, studies on related compounds such as 5-methylisoxazole-3-carboxylic acid have explored their decarboxylation reactions, suggesting that such transformations are possible, likely proceeding through a mechanism involving the formation of an isoxazolyl anion intermediate. researchgate.net The specific conditions required for the decarboxylation of this compound would likely involve high temperatures and potentially the use of a catalyst.

Reactivity of the Amino Group

The amino group at the 4-position of the isoxazole ring is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. These reactions provide a means to introduce a wide range of substituents, further diversifying the chemical space accessible from this scaffold.

Acylation and Alkylation Reactions

The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would yield 4-acetamido-3-phenylisoxazole-5-carboxylic acid. The reactivity of the amino group in acylation reactions is a common feature of aminoisoxazoles. quora.com

Alkylation of the amino group can be achieved using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions. Enantioselective alkylation of amino acid derivatives has been reported, suggesting that stereocontrolled introduction of alkyl groups may be possible. thieme-connect.de

Table 3: Examples of Acylation and Alkylation Reactions

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | 4-Acetamido-3-phenylisoxazole-5-carboxylic acid |

| Acetic anhydride | Acylation | 4-Acetamido-3-phenylisoxazole-5-carboxylic acid |

| Methyl iodide | Alkylation | 4-(Methylamino)-3-phenylisoxazole-5-carboxylic acid |

| Benzyl bromide | Alkylation | 4-(Benzylamino)-3-phenylisoxazole-5-carboxylic acid |

Formation of Imines and Related Condensation Products

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out under acidic or basic catalysis and involves the removal of water. The formation of Schiff bases from aminoisoxazole derivatives is a well-established transformation. nih.govnih.gov For example, the synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles has been reported, demonstrating the general applicability of this reaction to heterocyclic amines. researchgate.net

These imine derivatives can serve as versatile intermediates for further synthetic transformations or may themselves exhibit interesting biological activities.

Table 4: Schiff Base Formation from this compound

| Carbonyl Compound | Catalyst | Product (Imine) |

| Benzaldehyde | Acetic acid (catalytic) | 4-(Benzylideneamino)-3-phenylisoxazole-5-carboxylic acid |

| Acetone | p-Toluenesulfonic acid (catalytic) | 4-(Propan-2-ylideneamino)-3-phenylisoxazole-5-carboxylic acid |

| Salicylaldehyde | - | 4-((2-Hydroxybenzylidene)amino)-3-phenylisoxazole-5-carboxylic acid |

Reactivity of the Isoxazole Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a π-excessive system that also possesses a degree of electron deficiency due to the electronegativity of the heteroatoms. Its reactivity is a balance of these opposing electronic characteristics, influenced significantly by the nature of its substituents.

Electrophilic Aromatic Substitution Potentials

The isoxazole ring itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the pyridine-like nitrogen atom. However, the reactivity of the this compound system is heavily modulated by its functional groups.

Influence of Substituents : The amino group at the C4 position is a powerful electron-donating group that strongly activates the ring towards electrophilic attack. Conversely, the carboxylic acid group at C5 and the phenyl group at C3 are electron-withdrawing, deactivating the ring.

Regioselectivity : The C4 position, the most activated site, is already substituted. The C5 position is deactivated by the adjacent carboxylic acid. Therefore, electrophilic substitution directly on the isoxazole ring is highly improbable. The most likely site for such reactions is the C3-phenyl substituent. The isoxazole ring acts as a deactivating group on the attached phenyl ring, but electrophilic attack is still feasible under appropriate conditions, directing incoming electrophiles to the meta position of the phenyl ring relative to the isoxazole attachment point. However, some literature suggests that heteroaromatic rings can sometimes act as ortho, para-directors.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction Type | Potential Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Amino-3-(3-nitrophenyl)isoxazole-5-carboxylic acid | The isoxazole ring is generally considered a meta-directing deactivator for electrophilic substitution on an attached phenyl ring. |

| Halogenation | Br₂/FeBr₃ | 4-Amino-3-(3-bromophenyl)isoxazole-5-carboxylic acid | Similar to nitration, halogenation is expected to occur at the meta-position of the phenyl ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction or low yield | The presence of the deactivating carboxylic acid and the basic amino group (which complexes with the Lewis acid) strongly inhibits this reaction. |

Nucleophilic Attack and Ring Opening Reactions

The isoxazole ring is susceptible to nucleophilic attack and subsequent ring cleavage, primarily due to the inherent weakness of the N-O bond. This reactivity provides a powerful synthetic tool for transforming isoxazoles into other valuable structures.

Reductive Cleavage : Catalytic hydrogenation (e.g., using H₂/Pd-C, Raney Nickel) is a classic method for isoxazole ring opening. This process cleaves the N-O bond, typically yielding β-enaminones or related 1,3-dicarbonyl compounds after hydrolysis of the initial intermediates. For the title compound, this would result in a highly functionalized acyclic product.

Base-Catalyzed Ring Opening : Strong bases can initiate ring opening by deprotonating the ring or by direct nucleophilic attack, leading to a variety of rearranged products depending on the specific substrate and reaction conditions.

Table 2: Potential Ring-Opening Reactions and Products

| Condition | General Outcome | Potential Product from Title Compound |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | N-O bond cleavage | (Z)-2-amino-3-benzoylacrylate derivative |

| Strong Base (e.g., NaOEt, NaOH) | Ring cleavage and rearrangement | Complex mixture, potentially leading to cyanoketone (B1222219) derivatives after fragmentation. |

| Iron/Ammonium Chloride (Fe/NH₄Cl) | Reductive ring-opening and closing cascade | Can lead to pyridine (B92270) derivatives in some substituted isoxazoles. |

Photochemical Reactivity and Stability Studies

Isoxazoles exhibit significant photochemical reactivity, primarily driven by the absorption of UV light (typically in the 200–330 nm range), which promotes the cleavage of the weak N-O bond. acs.org

Primary Photochemical Process : The initial step is the homolysis of the N-O bond, forming a diradical intermediate. This intermediate rapidly rearranges to a highly strained acyl azirine species. acs.orgnih.gov

Reaction Pathways : The acyl azirine intermediate is pivotal and can undergo several transformations:

Rearrangement to Oxazoles : Phenyl-substituted isoxazoles are known to undergo phototransposition to the corresponding phenyloxazoles. researchgate.net This occurs via cleavage of the azirine C-C bond followed by recyclization.

Formation of Ketenimines : Alternatively, the azirine can rearrange to a ketenimine, which is a highly electrophilic and synthetically versatile intermediate. acs.orgnih.gov These ketenimines can be isolated under specific conditions or trapped in situ with nucleophiles like hydrazines to form pyrazoles. acs.org

The stability of this compound under UV irradiation is expected to be low, likely leading to a mixture of rearranged isomers. The specific outcome would be highly dependent on the solvent and wavelength of light used. nih.gov

Table 3: General Photochemical Pathways for Substituted Isoxazoles

| Intermediate | Final Product Type | Reference Reaction |

|---|---|---|

| Acyl Azirine | Oxazole (B20620) | 5-Phenylisoxazole rearranges to 5-phenyloxazole. researchgate.net |

| Acyl Azirine | Ketenimine | Trisubstituted isoxazoles rearrange to isolable ketenimines. acs.orgnih.gov |

| Ketenimine | Pyrazole | In situ trapping of ketenimine with hydrazine. acs.org |

Advanced Functionalization and Heterocyclic Annulation Reactions

The true synthetic power of this compound lies in its bifunctional nature, which makes it an ideal substrate for building fused heterocyclic systems, known as annulation reactions. The adjacent amino and carboxylic acid groups are perfectly positioned to act as synthons for constructing new rings.

The most prominent application is in the synthesis of isoxazolo[4,5-d]pyrimidines . This fused-ring system is of significant interest in medicinal chemistry. The synthesis is typically achieved by reacting a 4-aminoisoxazole-5-carboxylate or carboxamide with a one-carbon electrophile, which bridges the amino group and the carbonyl function.

Reaction with Orthoformates : Heating ethyl 4-amino-3-phenylisoxazole-5-carboxylate with triethyl orthoformate and a catalytic amount of acid, followed by treatment with an amine or ammonia, can lead to the formation of substituted isoxazolo[4,5-d]pyrimidines.

Reaction with Formamide (B127407) : Direct condensation with formamide at high temperatures is another established route to the isoxazolo[4,5-d]pyrimidin-7(6H)-one core.

These reactions demonstrate the utility of the title compound as a building block for more complex, biologically relevant molecules. nih.gov Furthermore, the amino group in aminoisoxazoles has been shown to participate in dearomative [3+2] annulation reactions with reagents like quinone imine ketals, showcasing its versatility as a nucleophile in constructing complex polycyclic systems. researchgate.net

Table 4: Reagents for the Synthesis of Isoxazolo[4,5-d]pyrimidines from 4-Aminoisoxazole Precursors

| Reagent(s) | Isoxazole Starting Material | Fused Ring Product | Reference |

|---|---|---|---|

| Triethyl orthoformate, then NH₃ | 4-Aminoisoxazole-5-carboxylate | Isoxazolo[4,5-d]pyrimidin-7(6H)-one | documentsdelivered.com |

| Formamide | 4-Aminoisoxazole-5-carboxamide | Isoxazolo[4,5-d]pyrimidin-7(6H)-one | nih.gov |

| Acid Chlorides / Anhydrides | 4-Aminoisoxazole-5-carboxamide | 5-Substituted-isoxazolo[4,5-d]pyrimidin-7(6H)-one | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 4-Amino-3-phenylisoxazole-5-carboxylic acid, the FT-IR spectrum is expected to exhibit several characteristic peaks.

The presence of the carboxylic acid group would be confirmed by a very broad absorption band in the region of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. spectroscopyonline.comlibretexts.org The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak between 1730 and 1700 cm⁻¹. spectroscopyonline.com The amino group (NH₂) is expected to show two distinct N-H stretching bands in the range of 3500-3300 cm⁻¹.

The phenyl group would be identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The isoxazole (B147169) ring itself will have a series of characteristic stretching and bending vibrations. For instance, C=N stretching is expected in the 1650-1550 cm⁻¹ region, and C-O stretching of the isoxazole ring would likely be observed between 1300 and 1200 cm⁻¹.

Interactive Data Table: Expected FT-IR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 3300-2500 | Broad, Strong |

| Amino N-H | 3500-3300 | Medium (two bands) |

| Aromatic C-H | >3000 | Medium to Weak |

| Carboxylic Acid C=O | 1730-1700 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Isoxazole C=N | 1650-1550 | Medium |

| Isoxazole C-O | 1300-1200 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be valuable for confirming the presence of the phenyl ring and the isoxazole ring structure. The symmetric stretching vibrations of the C=C bonds in the phenyl ring are expected to produce strong Raman signals. The N-O and C-C stretching vibrations within the isoxazole ring would also be Raman active. The C=O stretching of the carboxylic acid, while strong in the IR, would also be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would display several distinct signals.

The proton of the carboxylic acid (O-H) is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm. libretexts.org The protons of the amino group (NH₂) would also likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons of the phenyl group would resonate in the aromatic region, typically between 7 and 8 ppm. The specific splitting pattern of these aromatic protons would depend on their substitution pattern and coupling with each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (O-H) | 10.0 - 13.0 | Broad Singlet |

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet |

| Amino (NH₂) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm. The carbon atoms of the phenyl ring would resonate in the aromatic region, generally between 120 and 140 ppm. The carbon atoms of the isoxazole ring would have characteristic chemical shifts. The carbon atom attached to the amino group (C4) and the carbon atom attached to the phenyl group (C3) would have their chemical shifts influenced by these substituents. The C5 carbon, attached to the carboxylic acid group, would also have a distinct chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 160 - 180 |

| Phenyl (Ar-C) | 120 - 140 |

| Isoxazole (C3, C4, C5) | Variable (within aromatic/heterocyclic region) |

Advanced Multidimensional NMR Techniques

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, advanced multidimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to establish the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the phenyl ring, the isoxazole ring, the amino group, and the carboxylic acid group. For instance, correlations between the phenyl protons and the C3 carbon of the isoxazole ring would confirm their attachment.

By combining the information from these various spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₀H₈N₂O₃, Molar Mass: 204.18 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

While specific experimental data is not available, a hypothetical fragmentation pattern can be postulated based on the known behavior of related structures, such as carboxylic acids, aromatic amines, and isoxazole rings. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da). The isoxazole ring itself is known to undergo characteristic cleavage. The presence of the phenyl and amino groups would further influence the fragmentation, potentially leading to losses of fragments corresponding to these moieties.

Table 1: Postulated Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Postulated Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| [M-H₂O]⁺ | H₂O | Ion resulting from water loss |

| [M-CO₂]⁺ | CO₂ | Decarboxylated molecular ion |

| [M-COOH]⁺ | •COOH | Loss of the carboxylic acid radical |

| C₆H₅CN⁺ | C₃H₂NO₃ | Fragment corresponding to benzonitrile (B105546) |

Note: This table is based on general fragmentation principles and is not derived from experimental data for the specific title compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in crystallographic databases.

Analysis of closely related compounds, such as 5-amino-3-(4-methoxyphenyl)isoxazole and various phenylisoxazole carboxylic acids, reveals common structural features. For instance, the isoxazole ring is typically planar. The dihedral angle between the isoxazole and the phenyl ring is a key conformational parameter that would be determined by a crystallographic study. Intermolecular hydrogen bonding, a critical factor in the crystal packing, would be expected to occur involving the carboxylic acid and amino functional groups. These interactions significantly influence the solid-state properties of the compound.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such organics) |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | To be determined experimentally |

| Bond Lengths (Å) | C-C (aromatic) ~1.39 Å; C-N ~1.35-1.40 Å; C=O ~1.23 Å; C-O ~1.32 Å |

| Bond Angles (°) | Angles within the phenyl and isoxazole rings ~108-120° |

| Dihedral Angle | Angle between phenyl and isoxazole rings |

Note: This table presents expected ranges and parameters based on the analysis of similar known structures and is not based on experimental data for the title compound.

Further empirical research is necessary to fully elucidate and confirm the spectroscopic and structural properties of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and to map its electron distribution. For 4-Amino-3-phenylisoxazole-5-carboxylic acid, these calculations are typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. acu.edu.inresearchgate.net

The optimized geometry reveals a nearly planar isoxazole (B147169) ring, a common feature in such heterocyclic systems. The phenyl, amino, and carboxylic acid groups attached to this core introduce specific structural features. The dihedral angle between the isoxazole ring and the phenyl ring is of particular interest, as it influences the extent of π-conjugation between the two systems. Computational studies on similar phenylisoxazole derivatives show that this angle is typically non-zero due to steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the isoxazole ring. researchgate.net

The electronic structure analysis involves examining the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is a valuable tool for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the isoxazole ring, the carbonyl oxygen of the carboxylic acid, and the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens of the amino group. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar isoxazole structures.

| Parameter | Value |

|---|---|

| Bond Length C3-C4 (Å) | 1.42 |

| Bond Length N2-O1 (Å) | 1.41 |

| Bond Angle C5-O1-N2 (°) | 108.5 |

| Bond Angle C4-C5-COOH (°) | 121.0 |

| Dihedral Angle (Isoxazole-Phenyl) (°) | ~35-45 |

Conformational Analysis via Potential Energy Surface Mapping

The presence of rotatable single bonds, such as the C-C bond connecting the phenyl ring and the C-N bond of the amino group, means that this compound can exist in multiple conformations. A potential energy surface (PES) scan is a computational method used to explore these different conformations and identify the most stable ones (energy minima).

By systematically rotating the dihedral angle between the isoxazole and phenyl rings and calculating the energy at each step, a rotational energy profile can be generated. This profile would likely reveal energy barriers corresponding to sterically hindered conformations and energy wells corresponding to stable conformers. A similar analysis can be performed for the rotation of the carboxylic acid and amino groups. For instance, the orientation of the carboxylic acid's hydroxyl group can lead to different intramolecular hydrogen bonding possibilities, which would stabilize certain conformations. mdpi.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are essential for two main reasons: they confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of the molecule's infrared (IR) and Raman spectra. By correlating the calculated vibrational modes with experimental spectra of related compounds, one can assign the characteristic peaks of this compound.

Key vibrational modes would include the C=O stretching of the carboxylic acid (typically around 1700-1750 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and various C-H and C-C stretching and bending modes from the phenyl and isoxazole rings. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges observed for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1750 |

| Amino Group | N-H Symmetric/Asymmetric Stretch | 3300-3500 |

| Isoxazole Ring | C=N Stretch | 1600-1650 |

| Phenyl Ring | C=C Stretch | 1450-1600 |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for single molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, often in the presence of a solvent or other molecules. An MD simulation of this compound in an aqueous environment could reveal how water molecules arrange themselves around the solute, highlighting the formation of hydrogen bonds with the amino and carboxylic acid groups. These simulations can also explore conformational flexibility in a more dynamic context than a static PES scan, showing how the molecule transitions between different shapes at a given temperature. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is likely to be distributed over the electron-rich amino group and the π-system of the rings, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid group and the isoxazole ring. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net

Table 3: Theoretical Reactivity Descriptors Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic compounds.

| Descriptor | Formula | Typical Value |

|---|---|---|

| EHOMO (eV) | - | -6.5 |

| ELUMO (eV) | - | -1.5 |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 |

| Electrophilicity Index (ω) | χ²/2η | 3.2 |

Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound, with its amino and carboxylic acid groups, makes it an excellent candidate for forming strong intermolecular hydrogen bonds. In the solid state, one would expect to see extensive hydrogen bonding networks. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O), while the amino group can act as a donor (via the -NH₂) and the isoxazole nitrogen as an acceptor. These interactions are critical in determining the crystal packing and physical properties of the compound, such as its melting point and solubility. Computational models can be used to predict and analyze these hydrogen bonding patterns, providing insight into the supramolecular chemistry of the compound.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of reactive groups on the isoxazole (B147169) ring allows 4-amino-3-phenylisoxazole-5-carboxylic acid to serve as a versatile starting material or intermediate in multi-step synthetic sequences.

Amino acids, particularly those with heteroaromatic cores, are well-established precursors for building fused heterocyclic frameworks, which are prevalent in medicinal chemistry. mdpi.com The structure of this compound is analogous to other amino-azole compounds that readily undergo cyclization and condensation reactions to form polycyclic systems. frontiersin.org

For instance, the amino group can react with dicarbonyl compounds or their equivalents, while the carboxylic acid can be converted into an ester or amide and subsequently participate in intramolecular cyclizations. Research on analogous compounds like 5-amino-3-methylisoxazole (B44965) has shown its utility in multicomponent reactions with aldehydes and CH-acids to produce spiroheterocycles and other complex structures. frontiersin.org Similarly, 3-amino-1,2,4-triazole is used to create fused dihydrotriazolopyrimidines. frontiersin.org These examples highlight the potential of this compound to act as a key building block for generating novel, fused isoxazole-based heterocyclic systems through similar synthetic strategies.

The isoxazole ring is a recognized pharmacophore in the agrochemical industry. researchgate.net Derivatives of isoxazole are known to exhibit a range of biological activities, including fungicidal and plant-growth regulating properties. researchgate.net The development of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a core heterocyclic scaffold. Given that this compound contains the active isoxazole moiety, it represents a valuable starting point for creating such libraries. The amino and carboxylic acid groups serve as handles for derivatization, allowing for the systematic modification of the molecule's physicochemical properties to optimize biological activity and selectivity.

Incorporation into Peptide Architectures as an Unnatural Amino Acid

The incorporation of non-proteinogenic or unnatural amino acids (UAAs) into peptides is a powerful strategy to create peptidomimetics with enhanced stability against proteolysis, improved pharmacokinetic profiles, and constrained conformations. nih.gov As a bifunctional molecule with both an amino and a carboxylic acid group, this compound can be classified as an unnatural amino acid and integrated into peptide chains using standard synthetic methodologies. nih.gov

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, is the dominant method for assembling peptides. nih.govresearchgate.net In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support resin. wpmucdn.com

The incorporation of an isoxazole-based UAA like this compound would follow the standard SPPS cycle:

N-α-Protection: The amino group of this compound would first be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Carboxyl Group Activation: The carboxylic acid of the Fmoc-protected isoxazole is activated in situ to form a highly reactive intermediate. This is typically achieved using a coupling reagent.

Coupling: The activated isoxazole UAA is then coupled to the deprotected N-terminal amine of the peptide-resin. wpmucdn.com

Deprotection: The Fmoc group is removed with a piperidine (B6355638) solution to reveal a new N-terminal amine, ready for the next coupling cycle. wpmucdn.com

Research on the analogous compound 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has demonstrated its successful incorporation into peptides using SPPS. nih.govmdpi.com In that work, the coupling was effectively performed using HATU as the activating agent in the presence of the base DIPEA. nih.gov Interestingly, studies showed it was possible to couple the AMIA molecule without protection on its ring amino group, indicating its lower reactivity compared to the α-amino group of standard amino acids. nih.govmdpi.com This suggests a similar streamlined approach might be feasible for this compound.

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate. americanpeptidesociety.orgbachem.com Often used with additives like HOBt to reduce side reactions. americanpeptidesociety.org |

| Onium Salts | HBTU, HATU, HCTU | Based on phosphonium (B103445) or aminium/uronium structures, these reagents are highly efficient, lead to fast reaction times, and are popular in automated SPPS. uci.edu |

In solution-phase peptide synthesis, peptide bonds are formed in a homogenous solution, with the purification of intermediates after each step. americanpeptidesociety.org This method is well-suited for large-scale synthesis of shorter peptides. The incorporation of this compound via this technique would involve the selective protection of either its amino or carboxylic acid group.

For example, to couple its carboxylic acid to another amino acid (or peptide ester), its amino group would first be protected (e.g., with a Boc or Fmoc group). The free carboxylic acid would then be activated with a coupling reagent, such as DCC, which converts it into a reactive intermediate that readily couples with the free amino group of the other component. americanpeptidesociety.orgbachem.com Conversely, to couple its amino group, the carboxylic acid would first be protected, typically as a methyl or ethyl ester, before reaction with an N-protected, activated amino acid. uniurb.it

Potential in Polymer and Materials Chemistry (Non-Biological)

The rigid, aromatic, and multifunctional character of this compound makes it an intriguing candidate monomer for the synthesis of novel polymers and materials with unique properties.

Its structure as an aromatic amino acid suggests its potential as an AB-type monomer for polycondensation reactions to form aromatic polyamides (aramids). acs.org The direct polycondensation of such monomers, often at high temperatures or using activating agents, would lead to the formation of a polymer chain where the rigid isoxazole units are regularly spaced by amide linkages. nih.govmdpi.com The incorporation of the bulky phenylisoxazole group into the polymer backbone could impart high thermal stability, rigidity, and potentially unique solubility characteristics compared to conventional aramids. researchgate.net

Furthermore, heterocyclic compounds are increasingly used as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The isoxazole ring in this compound contains nitrogen and oxygen atoms that could serve as coordination sites for metal ions. researchgate.net In conjunction with the carboxylate group, the molecule could act as a multidentate ligand, bridging metal centers to form one-, two-, or three-dimensional networks. nih.gov Such materials derived from an isoxazole ligand could exhibit interesting properties, including luminescence, porosity, or catalytic activity. researchgate.net

Future Research Directions for 4 Amino 3 Phenylisoxazole 5 Carboxylic Acid

Development of More Sustainable Synthetic Pathways

Future investigations are expected to explore:

Alternative Energy Sources: The use of microwave irradiation and ultrasound energy can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Green Solvents: Replacing traditional organic solvents with water, deep eutectic solvents (DES), or bio-based solvents will be a critical step in minimizing volatile organic compound (VOC) emissions. researchgate.net

Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant metals or even metal-free organocatalysts, can lead to more efficient and selective reactions. tandfonline.com Heteropolyacids, for example, have been shown to be effective and reusable catalysts for isoxazole (B147169) synthesis. tandfonline.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve process efficiency, reduce waste, and save time and resources.

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Microwave/Ultrasound | Reduced reaction time, lower energy consumption |

| Aqueous Media/DES | Elimination of hazardous organic solvents |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, waste reduction |

| Multicomponent Reactions | Increased atom economy, simplified procedures |

Exploration of Novel Reactivity Patterns and Functionalizations

The 4-Amino-3-phenylisoxazole-5-carboxylic acid scaffold possesses multiple reactive sites: the amino group, the carboxylic acid group, the phenyl ring, and the isoxazole ring itself. A significant avenue for future research is the exploration of novel reactivity patterns to generate a diverse library of derivatives.

Key areas for exploration include:

Selective Functionalization: Developing methods for the selective modification of the amino and carboxylic acid groups is fundamental. This would allow for the synthesis of amides, esters, and other derivatives, which could serve as building blocks for more complex molecules.

C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring and potentially the isoxazole ring is a powerful strategy for late-stage modification. thieme-connect.com This avoids the need for pre-functionalized starting materials and allows for the introduction of a wide range of substituents.

Cycloaddition Reactions: While 1,3-dipolar cycloaddition is a primary method for synthesizing the isoxazole ring, further exploration of the isoxazole as a partner in other cycloaddition reactions could lead to novel heterocyclic systems. mdpi.comresearchgate.net

Ring-Opening Reactions: The inherent strain in the N-O bond of the isoxazole ring makes it susceptible to cleavage under certain conditions. Investigating controlled ring-opening reactions could provide access to highly functionalized linear intermediates that are valuable in synthesis. researchgate.net

Advanced Computational Studies for Property Prediction

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. Future research on this compound will benefit significantly from the application of advanced computational methods.

Specific areas of focus should include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netresearchgate.net This information provides insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy profiles of potential reactions, helping to understand reaction mechanisms and predict the feasibility of novel transformations.

Property Prediction (QSAR): By calculating various molecular descriptors, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. While often used in drug discovery, these models can also predict physicochemical properties relevant to materials science, such as solubility, stability, and electronic properties.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can be used to aid in the characterization of newly synthesized derivatives. researchgate.net

| Computational Method | Predicted Property / Application |

| DFT (B3LYP) | HOMO-LUMO gap, Mulliken charges, reactivity indices |

| TD-DFT | UV-Visible absorption spectra |

| Molecular Dynamics | Conformational analysis, interaction with other molecules |

| QSAR | Prediction of physical, chemical, or biological properties |

Expanded Applications in Non-Biological Chemical Sciences and Technology

While isoxazole derivatives are heavily researched for their biological activity, their unique electronic and structural features make them promising candidates for applications in materials science and catalysis. Future research should aim to expand the utility of this compound beyond the life sciences.

Potential non-biological applications to be investigated include:

Polymer Chemistry: The bifunctional nature of the molecule (amino and carboxylic acid groups) makes it a suitable monomer for the synthesis of novel polyamides or other condensation polymers. The rigid isoxazole core could impart unique thermal and mechanical properties to these materials. nih.gov

Organic Electronics: Isoxazole-containing molecules have been investigated as components of organic semiconductors. researchgate.net Suitably modified derivatives of this compound could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Coordination Chemistry and MOFs: The presence of multiple heteroatoms (N and O) in the amino, carboxylate, and isoxazole functionalities makes this compound an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Catalysis: The isoxazole moiety itself can act as a directing group or ligand in transition metal catalysis. Derivatives of this compound could be developed as novel ligands that influence the selectivity and efficiency of catalytic transformations. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of chemical applications, from sustainable synthesis to advanced materials.

Q & A

Q. What are the recommended methods for synthesizing 4-amino-3-phenylisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of β-keto esters or amides with hydroxylamine derivatives. For example, analogous isoxazole syntheses (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) use refluxing in ethanol with hydroxylamine hydrochloride and sodium acetate . Optimization can employ factorial design to evaluate variables (temperature, solvent polarity, and stoichiometry). For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor intermediate stability during reflux .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

Q. How does the reactivity of the amino and carboxylic acid groups influence derivatization strategies?

The amino group can undergo acylation or alkylation (e.g., FMOC protection for peptide coupling), while the carboxylic acid is amenable to esterification or amidation. For example, ethyl 5-(4-aminophenyl)oxazole-4-carboxylate derivatives are synthesized via carbodiimide-mediated coupling . pH-dependent stability studies (e.g., in buffered solutions at pH 2–9) are critical to avoid decomposition during functionalization .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of isoxazole ring formation?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For example, ICReDD’s reaction path search methods predict activation energies for cyclization steps, enabling optimization of catalysts (e.g., Lewis acids) or solvent systems . Machine learning can further correlate experimental yields with computed descriptors (e.g., electrophilicity index) .

Q. What strategies address contradictions in reported biological activities of isoxazole derivatives?

Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Dose-response studies (IC curves) and molecular docking (e.g., COX-2 or penicillin-binding protein targets) clarify structure-activity relationships. For example, 6-(5-methyl-3-phenylisoxazole) penicillin derivatives show β-lactamase resistance . Validate findings using orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can structural modifications enhance the metabolic stability of this compound derivatives?

Introducing electron-withdrawing groups (e.g., halogens at the phenyl ring) reduces oxidative metabolism. For instance, 3-(3-bromo-4-ethoxyphenyl) analogs exhibit improved microsomal stability . In vitro ADME assays (e.g., liver microsome incubation + LC-MS/MS analysis) quantify metabolic half-life. Pair with molecular dynamics simulations to predict CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.